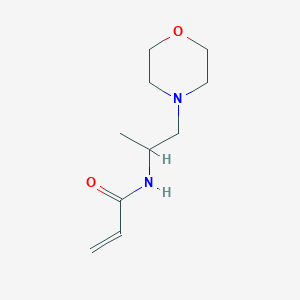![molecular formula C15H14FN3O2 B7557704 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that targets Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to synthetic lethality in cancer cells. ABT-888 has been extensively studied for its potential as a cancer therapy and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide specifically targets PARP1 and PARP2 enzymes, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with defects in DNA repair mechanisms, such as those with BRCA mutations. 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has also been shown to have anti-inflammatory effects and may have potential applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use in lab experiments. 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.
Zukünftige Richtungen
There are several future directions for research on 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide and other PARP inhibitors. Additionally, there is ongoing research on the use of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide in combination with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Finally, there is interest in exploring the potential applications of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide in non-cancer diseases, such as autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-(4-aminophenyl)glycine methyl ester to form the intermediate 3-[[2-(4-aminophenyl)acetyl]amino]-4-fluorobenzoic acid. This intermediate is then coupled with 4-aminobenzamide to form the final product, 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has been extensively studied for its potential as a cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage. 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
3-[[2-(4-aminophenyl)acetyl]amino]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-6-3-10(15(18)21)8-13(12)19-14(20)7-9-1-4-11(17)5-2-9/h1-6,8H,7,17H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNFIBXHOCJDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)

![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)